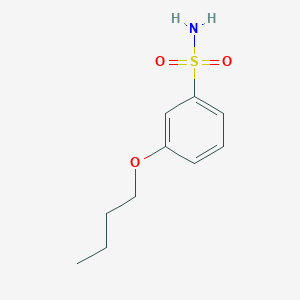

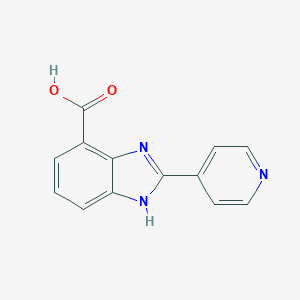

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

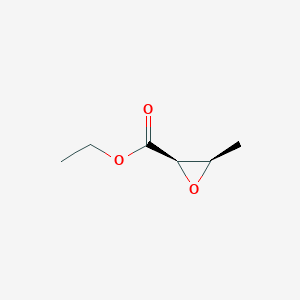

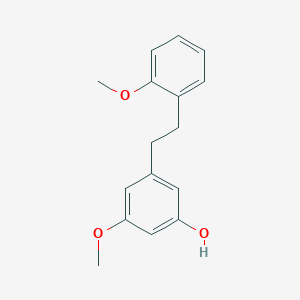

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a complex organic compound. It involves structures such as benzimidazole and pyridine, which are significant in pharmaceutical and material sciences due to their unique chemical properties and potential applications.

Synthesis Analysis

- The synthesis of similar compounds, like 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine, has been achieved using pyridine-2,4,6-tricarboxylic acid and o-phenylenediamine or 3,4-diaminopyridine under microwave irradiation, indicating a possible pathway for the synthesis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Chen Zi-yun, 2008).

Molecular Structure Analysis

- The molecular structures of related compounds have been determined spectroscopically, providing insights into the possible structural characteristics of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (İ. Yıldırım et al., 2005).

Chemical Reactions and Properties

- Similar compounds have been used in various reactions, indicating the reactivity of the benzimidazole and pyridine moieties. For example, Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been synthesized, suggesting potential reactions and properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Zengjin Dai et al., 2017).

Physical Properties Analysis

- The physical properties of related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, have been investigated, providing insights into the physical characteristics that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might exhibit (Yan-qing Ge et al., 2014).

Chemical Properties Analysis

- Studies on similar compounds reveal information about chemical properties such as reactivity, stability, and potential applications. For instance, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards chromones in the synthesis of pyrido[1,2-a]benzimidazoles indicates the chemical behavior that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might show (M. Ibrahim, 2013).

Applications De Recherche Scientifique

-

Organic Synthesis and Pharmaceutical Intermediates

-

Corrosion Inhibitor

- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .

- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .

- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

-

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .

- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- The specific methods of application or experimental procedures are not provided in the source .

-

Medicinal Chemistry

- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .

- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .

- The specific methods of application or experimental procedures are not provided in the source .

-

Collagen Prolyl-4-Hydroxylase Inhibitor

-

Monomers for Synthesizing MOF Materials

-

Antimicrobial Potential

-

Inhibitor of Protein Kinase B/Akt

- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .

- These compounds were also found to be orally bioavailable .

- The specific methods of application or experimental procedures are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIUJKAAICMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458775 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |

CAS RN |

124340-93-8 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)